
9H-Carbazole-2,7-dicarboxylic acid
Description
9H-Carbazole-2,7-dicarboxylic acid (2,7-H$2$cdc, C${14}$H$9$NO$4$, MW: 255.23 g/mol) is a rigid, planar dicarboxylic acid featuring a carbazole core with carboxylate groups at the 2- and 7-positions . Its structure enables π-π stacking and hydrogen bonding, making it a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs). Key applications include:
- Catalysis: Cadmium(II) coordination polymers derived from 2,7-H$_2$cdc exhibit high activity in Knoevenagel condensations (e.g., benzaldehyde and malononitrile conversions at 90–95% yields) .
- Luminescence: These polymers display blue fluorescence due to ligand-centered transitions, useful for optoelectronic materials .
- Drug Delivery: Functionalized MOFs like UiO-67-CDC-(CH$3$)$2$ show high 5-fluorouracil loading (56.5 wt%) and pH-responsive release .
Properties
IUPAC Name |
9H-carbazole-2,7-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-13(17)7-1-3-9-10-4-2-8(14(18)19)6-12(10)15-11(9)5-7/h1-6,15H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWXXUXDRZJHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC3=C2C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration of 4,4′-Dibromobiphenyl
Reacting 4,4′-dibromobiphenyl with NaOBr in 1,2-dichloroethane at 100°C for 12 hours produces 2-nitro-4,4′-dibromobiphenyl in 85% yield.
Step 2: Deoxygenation to 2,7-Dibromocarbazole
Deoxygenation with triphenylphosphine in dichloromethane at room temperature for 2 hours affords 2,7-dibromocarbazole in 89.5% yield.
Step 3: Cyanation and Hydrolysis
Pd-catalyzed cyanation of 2,7-dibromocarbazole with Zn(CN)₂ and subsequent hydrolysis with aqueous NaOH/CuI yields this compound. This approach mirrors the synthesis of 3,6-dicarboxylates, achieving >80% purity after recrystallization.
Table 1: Key Parameters for Nitration-Deoxygenation-Cyanation Route
Step | Reagents/Conditions | Yield |
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Nitration | NaOBr, 1,2-dichloroethane, 100°C, 12 h | 85% |
Deoxygenation | PPh₃, CH₂Cl₂, RT, 2 h | 89.5% |
Cyanation/Hydrolysis | Zn(CN)₂, Pd₂(dba)₃, NaOH/CuI, 35 h | 75% |
Friedel-Crafts Acylation and Oxidation with Protecting Groups
Friedel-Crafts acylation introduces acetyl groups at the 2,7-positions, which are oxidized to carboxylic acids. To mitigate low yields from direct oxidation, a benzyl protecting group stabilizes the intermediate.
Step 1: N-Benzyl Protection
Treating 9H-carbazole with benzyl chloride and K₂CO₃ in DMF at 60°C for 48 hours yields 9-benzylcarbazole.
Step 2: Friedel-Crafts Acylation
Reaction with acetyl chloride and AlCl₃ in dichloromethane installs acetyl groups at the 2,7-positions (78% yield).
Step 3: Oxidation to Dicarboxylic Acid
Oxidizing 3,6-diacetyl-9-benzylcarbazole with KMnO₄ in acidic conditions produces 9-benzylcarbazole-2,7-dicarboxylic acid (72% yield). Subsequent hydrogenolysis removes the benzyl group, yielding the target compound.
Table 2: Friedel-Crafts Acylation-Oxidation Performance
Transition-Metal-Free Synthesis via Haloform Reaction
Direct conversion of diacetylcarbazole to dicarboxylic acid via haloform reaction avoids transition metals. However, this method faces challenges in yield and purity.
Step 1: Diacetylation
Friedel-Crafts acylation of 9H-carbazole yields 2,7-diacetylcarbazole (65% yield).
Step 2: Haloform Reaction
Treating diacetylcarbazole with NaOCl in H₂SO₄ at 80°C for 40 minutes produces this compound. However, side reactions reduce the yield to 45%, necessitating silica gel purification.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
Method | Steps | Overall Yield | Scalability | Cost Efficiency |
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Suzuki-Cadagon | 4 | 65% | Moderate | High |
Nitration-Deoxygenation-Cyanation | 3 | 75% | High | Moderate |
Friedel-Crafts Oxidation | 4 | 52% | Low | Low |
Haloform Reaction | 2 | 45% | Moderate | Low |
The nitration-deoxygenation route offers the best balance of yield and scalability for industrial applications, while Suzuki coupling excels in regioselectivity for research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-2,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
9H-Carbazole-2,7-dicarboxylic acid has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of 9H-carbazole-2,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit unique properties and activities, making them useful in various applications .
Comparison with Similar Compounds
Structural and Functional Contrasts
The following table summarizes key differences between 2,7-H$_2$cdc and analogous dicarboxylic acids:
Catalytic Performance
- 2,7-H$2$cdc-Based MOFs: Cd(II) coordination polymers (e.g., {[Cd$3$(2,7-cdc)$4$]·3DMF·4H$2$O}$_n$) catalyze Knoevenagel reactions in DMF with >90% efficiency, outperforming anion-exchange resins (e.g., 70–85% yields) .
- Biphenyl-Based MOFs : While effective for gas storage, they lack the π-conjugation required for high catalytic activity in organic reactions .
- Fluorenone Derivatives: MOFs like Zn$2$(ofdc)$2$(bpy) show selective cyclohexanone sensing but are less catalytically versatile .
Luminescence and Sensing
Drug Delivery and Surface Engineering
- 2,7-H$2$cdc MOFs: Cationic frameworks like UiO-67-CDC-(CH$3$)$_2$ leverage electrostatic interactions for high 5-Fu loading, a feature absent in non-functionalized biphenyl or fluorenone MOFs .
- Comparison: Fluorenone MOFs prioritize adsorption (e.g., MB removal), while carbazole derivatives excel in controlled release .
Research Findings and Challenges
- Advantages of 2,7-H$_2$cdc :
- Limitations :
Biological Activity
9H-Carbazole-2,7-dicarboxylic acid (H2CDC) is a significant compound within the carbazole family, known for its diverse biological activities. This article synthesizes recent research findings on the biological properties of H2CDC, including its potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular structure of this compound features a carbazole core with two carboxylic acid groups at the 2 and 7 positions. This structure contributes to its unique chemical properties, including solubility and reactivity, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of H2CDC. It has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and transcription. For instance, a derivative of H2CDC demonstrated significant inhibition at concentrations as low as 2.5 µM, outperforming standard treatments like etoposide .
Compound | IC50 (µM) | Mechanism of Action |
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H2CDC | 2.5 | Topoisomerase II inhibition |
Neuroprotective Effects
H2CDC exhibits neuroprotective properties against neuronal cell injury induced by glutamate. In vitro studies indicated that H2CDC derivatives can prevent oxidative stress in neuronal cells at concentrations as low as 3 µM. The neuroprotective effect is attributed to its antioxidative activity, which helps maintain cellular integrity under stress conditions .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Various studies have reported that carbazole derivatives, including H2CDC, possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Study on Antitumor Activity
A study conducted by Saturnino et al. synthesized several N-alkylcarbazole derivatives and evaluated their effects on STAT3 activation, a pathway implicated in tumorigenesis. Notably, certain derivatives exhibited up to 95% inhibition of STAT3 activation at 50 µM concentration, indicating a strong potential for cancer therapy applications .
Neuroprotection in Cellular Models
In another study focusing on neuroprotection, H2CDC was tested on HT22 neuronal cells subjected to oxidative stress. The results demonstrated that compounds with bulky substituents at the N-position of the carbazole scaffold significantly enhanced neuroprotective activity compared to those without such modifications .
Q & A
Q. Advanced Research Focus
- Luminescence : Zn-MOFs with 2,7-CDC ligands exhibit tunable emission for detecting MnO₄⁻ ions via fluorescence quenching .
- Vapor sensing : LMOF-202 (Zn₂(hfdc)₂(bpy)) detects cyclohexanone via porosity-driven host-guest interactions .
- White-light emission : Ca²⁺/Sr²⁺-fluorenone MOFs demonstrate metal-dependent emission profiles .
What strategies enhance 2,7-CDC-MOFs for targeted drug delivery?
Q. Advanced Research Focus
- Cationic functionalization : Post-synthetic methylation of UiO-67-CDC creates a positively charged framework (UiO-67-CDC-(CH₃)₂) for electrostatic 5-Fu loading .
- Hierarchical porosity : Enables high drug capacity (56.5 wt%) and pH-responsive release in simulated blood (pH 7.4) .
How do contradictions in catalytic efficiency arise between similar 2,7-CDC-MOFs?
Advanced Research Focus
Disparities in catalytic performance stem from:
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.